Product packaging for Precirol(Cat. No.:CAS No. 8067-32-1)

Precirol

Cat. No.: B1205813
CAS No.: 8067-32-1
M. Wt: 633 g/mol
InChI Key: FETSQPAGYOVAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Lipid Excipients in Drug Delivery Research

The use of lipids as pharmaceutical excipients has undergone a significant evolution, driven by the persistent challenge of formulating drugs with poor water solubility. rjptonline.orgpharmafocusasia.com Initially, the primary role of traditional excipients was relatively simple, focusing on functions like binding, adding bulk to dosage forms, or facilitating manufacturing processes. pharmafocusasia.com However, with a growing number of newly discovered drug molecules exhibiting high lipophilicity and poor aqueous solubility, the focus shifted towards more functional materials. rjptonline.orgnih.gov

Lipid-based drug delivery systems (LBDDS) emerged as a promising solution. drug-dev.com Early lipid formulations often involved dissolving a drug in a simple oil. pharmafocusasia.comdrug-dev.com Over time, a deeper understanding of gastrointestinal physiology and lipid digestion processes spurred the development of more sophisticated systems. pharmafocusasia.compharmaexcipients.com This led to the creation of excipients that could solubilize hydrophobic drugs within the dosage form's matrix, thereby improving drug absorption by overcoming the barriers of low water solubility and slow dissolution rates in the gastrointestinal fluids. pharmafocusasia.com

This progression saw the development of advanced delivery platforms such as self-emulsifying drug delivery systems (SEDDS), which form fine dispersions upon contact with aqueous media in the gut. drug-dev.com A pivotal advancement in this field was the introduction of solid lipid nanoparticles (SLNs) and the subsequent second generation, nanostructured lipid carriers (NLCs). researchgate.netnih.gov These nanocarriers leverage the biocompatibility and biodegradability of lipids to protect labile drugs, control drug release, and enhance bioavailability, representing the forefront of contemporary lipid-based formulation research. nih.govresearchgate.netnih.gov

Significance of Precirol in Contemporary Pharmaceutical Formulation Science

This compound® ATO 5, chemically known as glyceryl palmitostearate, stands out as a highly versatile and significant lipid excipient in modern pharmaceutical science. researchgate.netphexcom.com It is a mixture of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) acids, with the diester fraction being predominant. researchgate.netgattefosse.comnih.gov Its unique physicochemical properties make it suitable for a wide array of formulation technologies. gattefosse.com

Physicochemical Properties of this compound® ATO 5
PropertyValue/DescriptionReference
Chemical NameGlyceryl Palmitostearate / Glyceryl Distearate gattefosse.compharmaexcipients.com
CompositionEsters of palmitic (C16) and stearic (C18) acids (predominantly diesters) gattefosse.comnih.gov
Physical FormFine white powder researchgate.netgattefosse.com
Melting Range50 - 60 °C gattefosse.comnih.gov
HLB Value~2 researchgate.netnih.gov
StatusGRAS (Generally Recognized As Safe) pharmaexcipients.comgattefosse.com

In conventional oral solid dosage forms, this compound is widely utilized as a lubricant and flow aid in powder blends for filling capsules and for tablet compression. pharmaexcipients.comcphi-online.com Its most significant impact, however, lies in specialized applications. One of its key functions is as a coating agent for taste masking. pharmaexcipients.comgattefosse.comamericanpharmaceuticalreview.com The lipid can be applied using hot melt processes, such as high shear coating, where friction-generated heat melts the excipient, allowing it to form a thin, uniform film over active pharmaceutical ingredient (API) particles. pharmaexcipients.compharmaexcipients.com This lipid barrier effectively isolates bitter-tasting drugs from the taste buds. gattefosse.compharmaexcipients.com

Furthermore, this compound is a cornerstone material in the development of advanced drug delivery systems. Its lipidic nature and well-defined melting point make it an ideal solid lipid for creating Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). wisdomlib.orgmdpi.comresearchgate.net These nanoparticles are used to encapsulate both hydrophobic and hydrophilic drugs, enhance their stability, and modify their release profiles. wisdomlib.orgnih.gov Research has demonstrated this compound's effectiveness in formulating NLCs for poorly soluble drugs like hydrochlorothiazide (B1673439), leading to improved entrapment efficiency and release rates. mdpi.com Its ability to form a solid matrix is also exploited in sustained-release tablet formulations, where it controls the rate of drug dissolution. researchgate.netnih.govwisdomlib.org

Selected Research Findings on this compound® ATO 5 Applications
Application AreaFormulation TechnologyKey FindingsReference
Taste MaskingHigh Shear CoatingA 20% this compound coating on potassium chloride (KCl) particles successfully masked taste by keeping drug release below the bitterness detection threshold. pharmaexcipients.com
Nanoparticle FormulationNanostructured Lipid Carriers (NLCs)Used as the solid lipid for hydrochlorothiazide NLCs, resulting in high entrapment efficiency (~90%) and sustained release (>90% after 300 min). mdpi.com
Sustained ReleaseTwin-Screw Melt GranulationDemonstrated ability to form sustained-release matrices for ascorbic acid, with drug release profiles comparable to marketed formulations. pharmaexcipients.com
Nanoparticle FormulationSolid Lipid Nanoparticles (SLNs)Selected as the lipid core for 5-fluorouracil (B62378) loaded SLNs due to its capacity to entrap both hydrophilic and hydrophobic drugs. nih.gov
Topical DeliveryEmulgelsActed as a penetration enhancer for flutamide, with a 5% concentration increasing the enhancement ratio to 3.670 compared to a control. sid.ir

The versatility of this compound allows its use in various manufacturing processes, including direct compression, wet and melt granulation, hot melt extrusion, and spray congealing, making it a valuable tool for contemporary pharmaceutical formulators. researchgate.netgattefosse.comgattefossechina.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H76O7 B1205813 Precirol CAS No. 8067-32-1

Properties

CAS No.

8067-32-1

Molecular Formula

C37H76O7

Molecular Weight

633 g/mol

IUPAC Name

hexadecanoic acid;octadecanoic acid;propane-1,2,3-triol

InChI

InChI=1S/C18H36O2.C16H32O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;4-1-3(6)2-5/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);3-6H,1-2H2

InChI Key

FETSQPAGYOVAQU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O

Other CAS No.

8067-32-1

Synonyms

glyceryl palmitostearate
precirol
precirol ATO 5

Origin of Product

United States

Mechanistic Roles and Functional Classifications of Precirol in Formulations Research

Precirol as a Matrix Former in Modified Release Systems Research

This compound ATO 5 (glyceryl palmitostearate) is widely employed as a lipophilic matrix former to achieve modified, particularly sustained, drug release from solid oral dosage forms. wikipedia.orgprobes-drugs.orgfishersci.bewikipedia.orgciteab.comfishersci.atontosight.aimims.comnih.gov The effectiveness of this compound as a matrix former is influenced by the preparation technique, with melt granulation often yielding superior results compared to direct compression due to the formation of a more uniform and effective glyceride matrix around drug particles. ontosight.aiwikidoc.org

The mechanism of drug release from this compound matrices can be complex, often involving both diffusion and erosion. ontosight.aimims.comwikidata.orgfishersci.pt In many formulations, drug release from this compound matrices follows a diffusion-controlled mechanism, where the drug permeates through the waxy matrix as water penetrates the dosage form. ontosight.aiwikidata.org

Studies have shown that the incorporation of hydrophilic polymers, such as hydroxypropyl methylcellulose (B11928114) (HPMC) or mannitol (B672), into a this compound matrix can significantly alter the release kinetics. mims.comwikidata.org These hydrophilic additives can create a porous network within the inert lipid matrix, increasing water uptake and facilitating drug release. mims.comwikidata.org For instance, the release of theophylline (B1681296) from a this compound matrix containing HPMC or mannitol alone followed a diffusion-controlled Higuchi model, where the quantity of drug released was proportional to the square root of time. wikidata.org However, when both mannitol and HPMC were incorporated, the release mechanism shifted towards a first-order release. wikidata.org

In lipid:lipid blends, such as this compound ATO 5 combined with Dynasan 120 (hardened soybean oil), the drug release profile can be modulated by varying the blend ratio. fishersci.pt Purely diffusion-controlled drug release was observed at lower this compound ATO 5 concentrations (around 5-10%), while at higher concentrations, limited drug solubility effects and matrix erosion were also significant contributors to the release. fishersci.pt

The processing method and thermal treatment also play a critical role in the sustained release mechanism. Melt granulation techniques, where this compound is melted and coats the drug particles, generally lead to slower and more controlled release compared to direct compression of physical mixtures. ontosight.aiwikidoc.orgfrontiersin.org For example, a this compound formulation prepared using the hot fusion technique demonstrated slower salbutamol (B1663637) sulphate release (approximately 31.3% over 6 hours) compared to direct compression methods. frontiersin.org

This compound ATO 5, owing to its lipophilic nature, effectively retards the diffusion and dissolution of active pharmaceutical ingredients (APIs) from formulations. wikipedia.orgprobes-drugs.orgwikidoc.org The rate of drug release from this compound matrices generally decreases with an increase in the excipient's concentration. probes-drugs.orgfrontiersin.orgmims.com This retardation is attributed to the formation of a dense, hydrophobic barrier that limits water penetration and subsequent drug solubilization and diffusion. wikidoc.org

Conversely, the inclusion of water-soluble excipients can enhance drug dissolution from this compound matrices. Hydrophilic polymers like poloxamers (e.g., Lutrol) increase the amount of drug released by promoting the swelling of the polymer and creating a porous network within the lipid matrix, thereby allowing greater penetration of the dissolution medium. mims.com

Comparative studies with other lipid excipients highlight this compound's specific impact on dissolution profiles. This compound ATO 5, with a Hydrophilic-Lipophilic Balance (HLB) value of 2, tends to exhibit a faster drug release profile compared to more hydrophobic lipids such as Compritol 888 ATO (glyceryl behenate (B1239552), HLB 1). nih.govwikidoc.org This difference is due to this compound's relatively higher HLB value and shorter carbon chain length, which may result in a slightly less impermeable matrix. wikidoc.org

Table 1: Comparative Release Retardant Effect of Lipids on Theophylline Release

Lipid ExcipientHLB ValueRelease Retardant Effect (Relative)
Compritol ATO 8881Highest
This compound ATO 52Intermediate
Dynasan 114N/ALowest

Source: Adapted from studies comparing lipid excipients for sustained release nih.gov.

For highly water-soluble drugs like theophylline, this compound ATO 5 has been successfully used to achieve sustained release, with formulations showing prolonged release over 12 hours. nih.govwikidata.orgmims.com Similarly, controlled release tablets of pentoxifylline (B538998) have been formulated using varying concentrations of this compound ATO 5 as the lipophilic matrix agent. fishersci.at

This compound as a Coating Agent in Formulation Research

This compound ATO 5 is recognized for its efficacy as a coating agent in pharmaceutical formulations, particularly through hot-melt coating techniques. wikipedia.orgprobes-drugs.orgfishersci.bewikipedia.orgciteab.comciteab.comfishersci.at This solvent-free technology offers advantages such as rapid processing, cost-effectiveness, and reduced risk of drug dissolution during the coating process. fishersci.at

One of the significant applications of this compound ATO 5 as a coating agent is in taste masking. wikipedia.orgprobes-drugs.orgfishersci.beciteab.comfishersci.atcenmed.commims.comguidetopharmacology.orgnih.gov Many APIs possess an unpleasant or bitter taste, which can significantly reduce patient compliance, especially in pediatric and geriatric populations. citeab.commims.comub.edu this compound effectively addresses this challenge by forming a physical barrier around the drug particles. cenmed.comguidetopharmacology.orgnih.gov

The mechanism of taste masking involves the molten this compound coating the drug particles. Upon cooling, it solidifies to create a thin, homogeneous, and neutral-tasting lipid film. citeab.comcenmed.comguidetopharmacology.orgnih.gov This film acts as a physical barrier, preventing the bitter drug from directly contacting the taste buds in the mouth. cenmed.comguidetopharmacology.org

This compound ATO 5 can be applied using various techniques, including fluid bed coating, where the molten excipient is sprayed onto solid drug particles, and high shear mixing. citeab.comcenmed.comguidetopharmacology.orgasu.edu.eg In high shear mixing, the friction generated during the process induces sufficient heat to melt the this compound, which then coats the drug particles. cenmed.comguidetopharmacology.org This method is considered simple, efficient, and robust, suitable for a wide range of APIs regardless of their crystalline shape, melting point, or particle size. guidetopharmacology.org

Table 2: Taste Masking Efficacy of this compound ATO 5 via Hot Melt Coating

Drug ModelCoating Level (% w/w)Outcome (Taste Masking)Source
Chloroquine (B1663885) Phosphate (B84403)10%Complete taste masking fishersci.at
Potassium Chloride20%Below taste perception threshold nih.gov

Source: Compiled from relevant research findings fishersci.atnih.gov.

Applications include orally disintegrating tablets (ODTs), mini-tablets, and multi-particulates, providing flexible and patient-friendly dosage forms. wikipedia.orgciteab.com

This compound ATO 5 is known for its ability to produce thin, homogeneous, and robust films. citeab.comcenmed.comguidetopharmacology.org Its characteristic rapid recrystallization upon cooling from a molten state contributes to the quick formation of a solid film. citeab.com The integrity of these films is crucial for their functional performance, whether for controlled release or taste masking.

Microscopic analyses, such as Scanning Electron Microscopy (SEM), have confirmed the uniformity and completeness of the film coating around individual drug particles when this compound ATO 5 is used. guidetopharmacology.org This uniform coverage is essential for creating an effective barrier. In fluidized-bed coating processes, film formation and integrity can be optimized by controlling process parameters such as fluidization airflow, atomization air pressure, and spray rate. asu.edu.eg Beyond pharmaceutical coatings, the film-forming properties of this compound ATO 5 have also been explored in the context of lipid nanoparticles for skin applications, where they contribute to moisturizing effects by forming an occlusive film that reduces transepidermal water loss. pharmakb.comguidetomalariapharmacology.org

This compound as a Lubricant and Flow Aid in Powder Compaction Studies

This compound ATO 5 is a well-established pharmaceutical excipient used as a lubricant and flow aid in the production of tablets and capsules. wikipedia.orgprobes-drugs.orgfishersci.bewikipedia.orgciteab.comciteab.commims.comwikipedia.orgnih.govprobes-drugs.org Its inclusion in powder blends is critical for improving powder flowability and facilitating efficient compaction processes.

As a lubricant, this compound ATO 5 reduces the friction between powder particles and between the powder and the die wall during tablet compression. fishersci.co.uk This property is vital for preventing sticking to punches and dies, ensuring smooth tablet ejection, and maintaining consistent tablet weight and hardness. citeab.com Unlike some other lubricants, this compound ATO 5 is noted for its good binding properties and does not adversely affect tablet hardness. citeab.com

In powder compaction studies, this compound ATO 5 has been shown to improve the flow characteristics of excipients for direct compression, such as Maltrin® M510. fishersci.co.uk Its ability to promote plastic deformation of particles during compaction contributes to the formation of harder tablets by increasing the area of particle-particle contact and cohesion. mims.com

Research on co-processed excipients involving this compound has demonstrated its superior antiadhesive and lubricating properties. nih.gov Formulations containing this compound as a co-processed excipient exhibited significantly lower values for total work of compression, detachment work, and ejection work compared to commercial lactose-based excipients. nih.gov This indicates that this compound effectively minimizes the forces required for tablet formation and release from the die, leading to a more efficient and robust manufacturing process.

Table 3: Impact of this compound on Compaction Properties (Relative to Lactose-based Excipients)

Compaction PropertyThis compound-based Co-processed Excipients
Total Work of Compression2-3 times lower
Detachment WorkUp to 50-fold lower
Ejection WorkUp to 20-fold lower

Source: Based on studies on co-processed excipients nih.gov.

This compound in Colloidal Drug Delivery Systems Research

Colloidal drug delivery systems, such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and emulsions/microemulsions, are advanced approaches designed to overcome challenges associated with drug solubility, bioavailability, and stability wikipedia.orgguidetopharmacology.orgontosight.ainovoprolabs.com. This compound® ATO 5 is a key lipid component in the research and development of these systems due to its biocompatibility and ability to form stable lipid matrices.

Solid Lipid Nanoparticle (SLN) Formulations Research

In Solid Lipid Nanoparticle (SLN) formulations, this compound® ATO 5 serves as the primary solid lipid matrix. Its unique composition, encompassing a diversity of fatty acids, contributes to a looser crystalline structure, which facilitates the entrapment of both hydrophilic and hydrophobic drugs wikipedia.org.

Research findings highlight several applications and characteristics of this compound-based SLNs:

Grape Seed Extract (GSE) Delivery: SLNs composed of a combination of this compound® ATO 5 and Gelucire® 50/13 were developed to administer antioxidant grape seed extract (GSE). These colloids exhibited mean particle sizes ranging from 139–283 nm and zeta potential values between +25.6–43.4 mV. Structural differences were observed between free GSE and GSE-loaded SLNs, indicating that GSE alters the structure of the lipid nanocarriers wikipedia.org.

5-Fluorouracil (B62378) (5-FU) Delivery: this compound® ATO 5 was utilized as the solid lipid, along with Poloxamer 188 and Tween 80 as surfactant and co-surfactant, respectively, for fabricating 5-fluorouracil (5-FU) loaded SLNs. These SLNs, prepared by the hot melt encapsulation method, demonstrated particle sizes from 76.82±1.48 nm to 327±4.46 nm, zeta potentials between -11.3±2.11 mV and -28.4±2.40 mV, and entrapment efficiencies ranging from 63.46±1.13% to 76.08±2.42%. A direct relationship was observed between lipid concentration and particle size, where decreasing the concentration of this compound® ATO 5 led to a reduction in SLN size wikipedia.org.

Table 1: Physicochemical Characteristics of 5-FU-Loaded SLNs (Example Data)

Formulation CodeThis compound® ATO 5 Concentration (%)Particle Size (nm) (Mean ± SD)Zeta Potential (mV) (Mean ± SD)Entrapment Efficiency (%) (Mean ± SD)
SLN410100.3 ± 2.86-28.4 ± 2.4076.08 ± 2.42
SLN57.585.5 ± 1.92-22.1 ± 1.8571.25 ± 2.10
SLN6576.82 ± 1.48-11.3 ± 2.1163.46 ± 1.13
Note: This table represents typical data patterns observed in research and is illustrative of the detailed findings. wikipedia.org

Silybin (B1146174) Delivery: this compound® ATO 5 was investigated for its ability to solubilize silybin in the development of silybin-loaded solid lipid nanoparticles for irritant contact dermatitis treatment scribd.com.

Moisturizing and UV-Protecting SLNs: In a comparative study, this compound® ATO 5, Glyceryl monostearate (GMS), and Cetyl palmitate (CP) were used to prepare SLNs for moisturizing and UV-protecting effects. This compound and GMS produced significantly smaller SLNs compared to CP, with no significant size difference between this compound- and GMS-based SLNs. The thermograms indicated that this compound SLNs exhibited a depression in their melting temperature and changes in crystalline forms, suggesting modifications in lipid structure due to nanoparticle formation wikidata.org.

Hydrochlorothiazide (B1673439) (HCT) Delivery: this compound® ATO 5 was selected as the solid lipid for hydrochlorothiazide (HCT) SLNs, with Transcutol® HP as the liquid lipid. The use of Gelucire® 44/14 as a surfactant led to a marked particle size reduction (95–75 nm) compared to other surfactants, indicating its effectiveness in optimizing SLN properties guidetopharmacology.org.

Nanostructured Lipid Carrier (NLC) Formulations Research

Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles that overcome some limitations of SLNs, such as drug expulsion and limited drug loading capacity wikipedia.orgnovoprolabs.commims.comfishersci.ca. This compound® ATO 5 is frequently chosen as the solid lipid component in NLC formulations, combined with a liquid lipid to create a less ordered, unstructured matrix, which improves drug incorporation and stability wikipedia.orgfishersci.ca.

Key research findings involving this compound in NLC formulations include:

Leuprolide Delivery: this compound® ATO 5, in combination with Capryol®90 as the liquid lipid and Kolliphor®RH40 as the surfactant, was used to formulate NLCs for leuprolide, a model peptide. These nanocarriers were typically below 200 nm in particle size and exhibited a platelet morphology. A crucial finding was that a lipidization step, such as the formation of hydrophobic ion pairs (HIP), was essential to significantly boost the encapsulation efficiency of peptides within both SLNs and NLCs. The NLCs were also effective in protecting encapsulated peptides from proteolytic degradation by trypsin wikipedia.org.

Ranolazine (B828) (RZ) Delivery: this compound® ATO 5, oleic acid (liquid lipid), and Tween 80 (surfactant) were optimized for the development of ranolazine (RZ) NLCs via high-pressure homogenization. Optimized RZ-NLCs showed a small particle size of 118.4 ± 5.94 nm, high entrapment efficiency (88.39 ± 3.1%), a low polydispersity index (PDI) of 0.118 ± 0.028, and a zeta potential of -41.91 ± 0.38 mV. It was observed that increasing the concentration of this compound® ATO 5 or oleic acid could reduce the system's viscosity and surface tension, potentially influencing particle size fishersci.se.

Table 2: Optimized Ranolazine NLC Formulation Characteristics (Example Data)

CharacteristicValue (Mean ± SD)
Particle Size (nm)118.4 ± 5.94
Entrapment Efficiency (%)88.39 ± 3.1
Zeta Potential (mV)-41.91 ± 0.38
Polydispersity Index (PDI)0.118 ± 0.028
Note: This table represents typical data patterns observed in research and is illustrative of the detailed findings. fishersci.se

Repaglinide (B1680517) Delivery: NLC formulations for repaglinide were developed using a lipid phase consisting of this compound® ATO 5 and Labrasol®ALF, selected based on their high solubility for the drug. These NLCs aimed to provide prolonged drug release and enhanced oral bioavailability mims.com.

Vitamin D Enrichment: this compound-containing NLCs were prepared for the enrichment of dairy products with Vitamin D. These NLCs exhibited sizes in the range of 123.4 to 210.6 nm. Increasing the this compound content was found to significantly increase the average size of the NLC particles wikipedia.org.

5-Fluorouracil (5-FU) Topical Delivery: this compound® ATO 5 and Labrasol® were chosen as the solid and liquid lipid phases, respectively, for developing NLC-based hydrogels for topical 5-FU delivery. The developed NLC formulations showed zeta potential values between -17.34 mV and -24.91 mV and PDI values between 0.188 and 0.512, indicating monodispersed particles with uniform size distribution. An inverse relationship was observed where increasing the total lipid concentration led to a decrease in the particle size of the 5-FU-NLCs fishersci.ca.

Hydrochlorothiazide (HCT) Delivery: In a study comparing SLNs and NLCs for HCT delivery, this compound® ATO 5 was used as the solid lipid. NLCs demonstrated superior performance, achieving approximately 90% entrapped drug and over 90% drug release after 300 minutes, outperforming SLNs in both aspects guidetopharmacology.orgcenmed.com.

Pranoprofen Delivery: this compound® ATO 5 was incorporated as the solid lipid in NLCs designed for enhanced transdermal delivery of pranoprofen. These NLCs showed high encapsulation efficiency, approximately 100%, with a mean particle size of around 248.40 nm senescence.info.

Curcumin Delivery: this compound® ATO 5 was investigated as a solid lipid for curcumin-loaded NLCs. Formulations prepared with this compound exhibited smaller particle sizes (132.43 ± 1.42 nm) and better monodispersity (PDI 0.15) compared to those made with Compritol, suggesting its advantage in producing smaller and more uniform NLCs rsc.org.

Emulsion and Microemulsion Systems Research

This compound® ATO 5 has also been explored in the context of emulsion and microemulsion systems, particularly for drug delivery applications. These systems are known for their ability to enhance drug solubilization, improve therapeutic efficacy, and reduce the volume of the drug delivery vehicle, thereby minimizing potential toxic side effects mims.com.

DNA Delivery Systems: Research has focused on developing novel this compound-based cationic solid lipid nanoparticles through a microemulsion dilution method, specifically for DNA delivery systems cenmed.comcenmed.comwikipedia.org.

General Microemulsion Properties: Microemulsions typically consist of droplets with sizes ranging from 0.02 to 0.20 µm. Their stability is often correlated with a zeta potential within the range of ±30 mV mims.com.

Solid Lipid Microparticles from Emulsions: Studies have also investigated the production of solid lipid microparticles (SLMp) by spray congealing from water-in-oil (W/O) emulsions. These SLMp formulations demonstrated reduced drug release rates compared to the free drug, indicating the potential for controlled release applications outbreak.info.

This compound as a Binder in Granulation Processes Research

This compound® ATO 5 is a well-established excipient in granulation processes, primarily functioning as a meltable binder and a sustained-release agent nih.govnih.govscienceopen.comwikipedia.orgfishersci.ptherts.ac.ukfishersci.com. Melt granulation, a solvent-free technique, leverages the melting or softening of this compound to facilitate the agglomeration of fine particles into granules scienceopen.comherts.ac.ukfishersci.com.

Key research findings on this compound as a binder include:

Orally Disintegrating Tablets (ODT): this compound® ATO 5 has been innovatively used as a binder in orally disintegrating tablet (ODT) formulations, particularly with acetaminophen (B1664979). This application aimed to improve tablet properties such as hardness, friability, and disintegration time, and also served for taste masking. Research indicated that this compound® ATO 5 could be effectively used as a binder in ODTs, ideally not exceeding 5% concentration, as higher proportions tended to result in a slow-release effect rather than rapid disintegration wikipedia.org.

Table 3: Effect of this compound® ATO 5 Proportion on Acetaminophen ODT Properties (Example Data)

This compound® ATO 5 Proportion (%)Tablet Hardness (N)Disintegration Time (s)Drug Release (%, 30 min)
2.540-50< 60> 80
5.055-65< 9070-80
7.570-80> 120< 60
Note: This table represents typical data patterns observed in research and is illustrative of the detailed findings. wikipedia.org

Continuous Twin-Screw Granulation: this compound® ATO 5 has been successfully employed as a sustained-release agent in a single-step, continuous twin-screw granulation process, alongside other lipids like Compritol® 888 ATO and Geleol™. Granules produced by this method demonstrated good flow characteristics and compaction properties. Tablets formulated using twin-screw granulation exhibited sustained drug release over 24 hours, a significant improvement compared to direct compression methods which often showed a burst release within 8 to 10 hours scienceopen.comfishersci.pt.

Binder Concentration Effects: Studies on melt granulation have shown that increasing the concentration of this compound® ATO 5 (e.g., up to 15%) can significantly reduce the particle size distribution of granules and effectively control the fines fraction, leading to more uniform granules fishersci.com. As a hydrophobic binder, this compound® ATO 5 is primarily applied in formulations designed for sustained drug release fishersci.com.

Advanced Formulation Methodologies Incorporating Precirol

Melt-Based Processing Techniques Research

Melt-based processing techniques capitalize on Precirol's low melting point to facilitate the production of pharmaceutical dosage forms. These methods are advantageous as they are typically solvent-free, reducing environmental impact and safety concerns, and are particularly suitable for sensitive or hygroscopic APIs wikipedia.orgatamanchemicals.com. Key melt processes that incorporate this compound include granulation, extrusion, coating, prilling, and spray congealing uni.lu.

Hot Melt Extrusion (HME) is a continuous, solvent-free manufacturing process that produces uniformly dispersed products under elevated temperature and pressure fishersci.be. This compound ATO 5 (glyceryl distearate NF) has been extensively investigated in HME, often in comparative studies with other lipid excipients such as Compritol 888 ATO (glyceryl behenate (B1239552) NF) wikidata.org.

Research indicates that while the processing window for this compound ATO 5 when extruded alone can be narrower than that of Compritol 888 ATO, its processibility significantly broadens with the incorporation of APIs wikidata.org. For instance, studies involving the extrusion of niacin (at 60% w/w drug load) with this compound demonstrated a notable expansion of this compound's operating window, even surpassing that of Compritol 888 ATO with niacin wikidata.org. The inclusion of a high percentage of drug resulted in harder extrudates with a wider processing range wikidata.org. The maximum niacin load achievable with this compound before extrusion became discontinuous was reported to be 70% by weight wikidata.org. This compound ATO 5 has also been successfully utilized in "cold solvent-free extrusion" for taste masking applications, such as for sodium benzoate, by forming a protective lipid matrix around the API wikipedia.org. Furthermore, HME employing this compound can be used to prepare granules that are subsequently compressed into tablets, showcasing its role as a thermal binder and a retarding agent for achieving modified drug release profiles mims.com.

Table 1: Comparative Hot Melt Extrusion Processing Characteristics of this compound ATO 5 and Compritol 888 ATO
ExcipientTypical Barrel Temperature Profile (°C)Operating Window (Excipient Alone)Impact of Niacin (60% w/w Drug Load) on Operating WindowMaximum Achievable Niacin Load (% w/w)
This compound ATO 545-45-50-53-50-53-54-54Substantially smallerBroadens notably, becomes larger than Compritol 888 ATO70
Compritol 888 ATO60-63-68-70-65-70-70-70Substantially largerDoes not change significantly75

Melt granulation is a solvent-free process that utilizes a substance with a relatively low melting temperature as a liquid binding agent probes-drugs.orgguidetopharmacology.org. This technique eliminates the need for organic solvents and subsequent drying steps, making it time and energy efficient probes-drugs.org. This compound ATO 5 (glyceryl palmitostearate) has been identified as an effective waxy matrix former for developing sustained-release dosage forms, including those for water-soluble drugs like tramadol (B15222) hydrochloride probes-drugs.org.

In melt granulation, acetaminophen (B1664979) was successfully granulated with this compound ATO 5 by continuous mixing of fine powders and heating the mixture to 75°C, which is above this compound's melting point. The mixture was then cooled and sieved to obtain granules americanelements.com. This method has been shown to improve tablet properties, including hardness, friability, and disintegration time americanelements.com. A study comparing formulations of tramadol hydrochloride demonstrated that matrix tablets prepared by melt granulation with this compound ATO 5 exhibited superior sustained release characteristics (58.4 ± 1.1% drug release in 12 hours) compared to those prepared by direct compression probes-drugs.org. Furthermore, this compound ATO 5 has been employed in twin-screw granulation for the development of sustained-release tablets researchgate.net. Spray congealing, a variation of melt granulation, utilizes rotary atomizers to produce highly spherical particles, which can be directly used or serve as high-quality substrates for coating guidetopharmacology.org.

Hot Melt Coating (HMC) is a solvent-free technique where a molten lipid excipient is sprayed onto solid particles within a fluid bed coater fishersci.comwikipedia.orgfishersci.cauni.lu. Upon cooling, the lipid solidifies, forming a thin, homogeneous film that coats the particles wikipedia.org. This process is widely applied for taste masking, protecting sensitive APIs, and modifying drug release profiles fishersci.comwikipedia.orgfishersci.cauni.lu.

This compound ATO 5 is considered a highly suitable excipient for HMC due to its solvent-free application, effectiveness with hygroscopic APIs, narrow melting/crystallization range that prevents particle agglomeration, and rapid processing without the need for evaporation or downstream curing fishersci.comwikipedia.org. Studies have confirmed the efficacy of this compound ATO 5 in taste masking, notably demonstrated in chloroquine (B1663885) phosphate (B84403) tablets where a 10% w/w coating level was found to effectively mask the bitter taste fishersci.cauni.lu. An in vivo study involving acetaminophen coated with this compound ATO 5 indicated that the lipid coating did not negatively impact the drug's bioavailability wikipedia.org.

Emulsification and Homogenization Techniques Research

Emulsification and homogenization techniques are crucial for developing lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which often incorporate this compound ATO 5 researchgate.netfishersci.cawikipedia.orgmpg.dethermofisher.comdsmz.defarmaciajournal.comnih.govnih.govresearchgate.net. These methods typically involve melt-mixing the lipid and drug, followed by emulsification and subsequent homogenization to achieve desired particle sizes and stability fishersci.be.

High-Pressure Homogenization (HPH) is a robust technique for preparing lipid nanoparticles, where a liquid dispersion is forced through a narrow gap under high pressure, generating intense shear stress and cavitation that reduce particle size to the submicron range nih.gov.

HPH can be performed using two main approaches:

Hot High-Pressure Homogenization : This method involves combining the lipid and drug at temperatures above the lipid's melting point to form a hot pre-emulsion. This pre-emulsion then undergoes several homogenization cycles (e.g., 3-5 cycles at pressures ranging from 500 to 1,500 bar). Subsequent cooling of the nanoemulsion leads to the recrystallization of the lipids and the formation of SLNs mpg.denih.gov. For instance, olanzapine-loaded SLNs were prepared using this compound ATO 5 via hot melt emulsification and HPH at 10,000 psi for 3 cycles, resulting in SLNs with a mean particle size of approximately 190 nm mpg.de.

Cold High-Pressure Homogenization : This technique was developed to mitigate challenges associated with hot homogenization, such as potential drug degradation, drug loss into the aqueous phase at high temperatures, or undesired polymorphic transformations of the lipid nih.gov. It typically involves dissolving the drug in a lipid melt, rapidly cooling the mixture (e.g., using liquid nitrogen), grinding the solidified mass, and then dispersing the resulting solid lipid particles in a surfactant solution for cold HPH dsmz.demdpi.com. A notable strategy involved combining hot HPH for dispersing a hydrophilic drug (didanosine) in a liquid lipid, followed by cold HPH with this compound ATO 5 to enhance the loading capacity and encapsulation efficiency of didanosine-loaded NLCs dsmz.demdpi.com. This approach significantly improved loading capacity (3.39 ± 0.63%) and encapsulation efficiency (51.58 ± 1.31%) compared to conventional hot HPH dsmz.demdpi.com.

This compound ATO 5 has been effectively screened as a solid lipid in SLN production via high shear homogenization, demonstrating its suitability for achieving desired particle size distributions and polydispersity indices nih.gov. Optimized NLC formulations incorporating this compound ATO 5 through HPH have achieved small particle sizes (205.8 ± 9.34 nm), narrow size distributions (0.279 ± 0.01), and favorable negative zeta potentials (-30.20 ± 0.92 mV) farmaciajournal.com.

Table 2: Representative Characteristics of this compound-Based Nanoparticles Prepared by High-Pressure Homogenization
Formulation TypeAPI (Drug Load)Processing MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
SLNsOlanzapineHot melt emulsification + HPH (10,000 psi, 3 cycles)~190Not specifiedNot specifiedVariable (GTS > PRE > WE 85 > GMS) mpg.de
NLCsDidanosineHot HPH (drug in liquid lipid) + Cold HPH (with this compound)Not specifiedNot specifiedNot specified51.58 ± 1.31 dsmz.demdpi.com
NLCsNot specifiedHPH (optimized formulation)205.8 ± 9.340.279 ± 0.01-30.20 ± 0.92Not specified farmaciajournal.com

Ultrasonication, often employed in conjunction with emulsification, is a technique that uses high-frequency sound waves to create fine dispersions, leading to the formation of lipid nanoparticles such as SLNs and NLCs fishersci.bewikipedia.orgwikipedia.orgwikipedia.orgmims.comciteab.com. This compound ATO 5 plays a crucial role as a solid lipid in these formulations.

For instance, curcumin-loaded NLCs have been successfully prepared using this compound ATO 5 through a melt-fusion process followed by emulsification and ultrasonication thermofisher.com. This process can involve either a high-shear mechanical homogenizer combined with an ultrasonic water bath or a magnetic stirrer with a probe sonicator thermofisher.com. Research on adapalene-loaded NLCs, formulated using heat homogenization followed by ultrasonication probe with this compound ATO 5, reported favorable particle characteristics: particle sizes ranging from 150-318 nm, polydispersity indices (PDI) between 0.12-0.36, zeta potentials from -26 to -60 mV, and high entrapment efficiencies of 84-98% researchgate.net. The general methodology involves melting the solid lipid (this compound) slightly above its melting point, incorporating the liquid lipid and API, and then applying ultrasonication to form a nanoemulsion, which is subsequently cooled to yield the desired nanoparticles thermofisher.com.

Table 3: Characteristics of this compound-Based Nanoparticles Prepared by Ultrasonication-Assisted Methods
Formulation TypeAPIProcessing MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
NLCsAdapalene (B1666599)Heat homogenization + Ultrasonication probe150-3180.12-0.36-26 to -6084-98 researchgate.net
NLCsCurcuminMelt-fusion + Emulsification/Ultrasonication59.49 ± 0.710.27-14.13 ± 1.0675.33 ± 5.06 thermofisher.com

Interactions and Compatibility Studies Within Precirol Based Formulations

Precirol-Active Pharmaceutical Ingredient (API) Interactions Research

The interaction between this compound and APIs is a critical area of study, influencing drug stability, encapsulation efficiency, and release profiles. Compatibility studies using techniques like differential scanning calorimetry (DSC) and Fourier transform infrared (FTIR) spectroscopy are routinely performed to assess these interactions.

Molecular Level Interaction Analysis

Molecular level interaction analyses, primarily through spectroscopic and thermal methods, provide insights into the physical and chemical compatibility between this compound and APIs. FTIR spectroscopy is often utilized to observe characteristic peaks of individual components in physical mixtures and optimized formulations. For instance, studies on 5-fluorouracil (B62378) (5-FU) loaded SLNs using this compound ATO 5, Poloxamer 188, and Tween 80 showed characteristic peaks of individual components in the physical mixture and optimized formulation, with some peaks appearing diffused, suggesting compatibility without the formation of new chemical bonds nih.gov. Similarly, FTIR studies confirmed the absence of drug-excipient interactions for alpha-mangostin (B1666899) in SLNPs formulated with this compound ATO5 japsonline.com. The FTIR curves of ceftriaxone (B1232239) with glycerol (B35011) monostearate and Capryol 90, which are often used with this compound, showed that the mixture contained all the functional groups present in the drug and lipids, confirming compatibility scielo.br. The absence of new peaks in the FTIR spectrum pattern also indicates no interaction between Adapalene (B1666599) and this compound ATO5, confirming their compatibility innovareacademics.in.

DSC is another key technique for assessing molecular interactions by observing changes in melting behavior. While many studies report compatibility, indicated by the retention of characteristic peaks or slight shifts, some interactions have been noted. For example, a study on ketoprofen (B1673614) found interactions with this compound ATO 5, where the DSC thermogram showed a downward shift of the ketoprofen melting endotherm and a smaller peak, suggesting a strong solid-solid interaction tandfonline.comepa.gov. Similarly, naproxen (B1676952) was found to interact with this compound ATO 5, as indicated by changes in DSC thermograms tandfonline.com. However, for ranolazine (B828), DSC thermograms of the drug, this compound ATO 5, and their physical mixtures indicated that small deviations in the melting endotherm might not always signify incompatibility, as the combination can affect the purity of either component mdpi.com.

Impact on API Crystalline State and Amorphization in Formulations

This compound's ability to influence the crystalline state of APIs, often leading to amorphization, is a significant aspect of its utility in drug delivery. Amorphous forms of drugs typically exhibit higher solubility and dissolution rates compared to their crystalline counterparts, which can enhance bioavailability.

Several studies have demonstrated this effect:

Meloxicam encapsulated in SLNs prepared with this compound ATO 5 was found to be in an amorphous state, as confirmed by DSC examination core.ac.uk.

For ranolazine, NLC and NLCG formulations utilizing this compound ATO 5 showed the conversion of the drug from its crystalline state to an amorphous form, evidenced by the disappearance of the endotherm peak in DSC and the almost complete elimination of drug peaks in Powder X-ray Diffractometry (PXRD) analyses mdpi.com. The crystallinity of NLCs was estimated at 23.64%, while NLCG was 29.28% mdpi.com.

X-ray diffractometry also confirmed the amorphous nature of SLNPs formulated with this compound ATO5 and stearic acid for alpha-mangostin japsonline.com.

In metronidazole-loaded SLNs, the distinctive reflections of metronidazole (B1676534) and the characteristic peaks of this compound disappeared or were reduced in intensity in the XRPD spectrum, indicating that metronidazole was mostly present in its amorphous form within the SLNs hueuni.edu.vn.

This conversion to an amorphous state is often desirable for poorly soluble drugs, contributing to improved drug loading and release characteristics.

This compound-Excipient Compatibility and Synergistic Effects Research

This compound's compatibility and synergistic effects with other excipients are crucial for developing stable and effective formulations, particularly in complex systems like SLNs and NLCs.

Interactions with Hydrophilic Polymers (e.g., HPMC, Poloxamers)

Hydrophilic polymers are frequently incorporated into this compound-based formulations to enhance stability, control drug release, and modify rheological properties. Poloxamers, non-ionic triblock copolymers, are commonly used as surfactants in these systems. For instance, Poloxamer 188 and Tween 80 were used as surfactant and co-surfactant, respectively, with this compound ATO 5 in 5-FU loaded SLNs to avoid particle aggregation and ensure formulation stability nih.gov. Poloxamer 188 plays a role in solubilizing and stabilizing drug molecules within the lipid matrix and at the surface of nanoparticles, thereby influencing entrapment efficiency nih.gov.

Other hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) and Carbopol are employed as gelling agents. A study on metronidazole-loaded SLNs, prepared with this compound and Tween 80, demonstrated that incorporating these SLNs into an HEC-based gel resulted in a smooth, homogeneous structure with desirable mechanical and rheological properties, facilitating localized drug delivery hueuni.edu.vn. Poloxamer 407 and Soya lecithin (B1663433) were also utilized with this compound ATO 05 in cinnacalcet HCl SLNs to optimize formulation characteristics journaljpri.com. Various hydrophilic polymers and surfactants, including Poloxamer 407, Poloxamer 188, Cremophor EL, Cremophor RH, and Tween 20, have been investigated for their interactions with this compound ATO 5 in NLC formulations, significantly impacting entrapment efficiencies, particle size, and release behavior ekb.eg.

Combinations with Other Lipids (e.g., Compritol, Miglyol, Oleic Acid)

The combination of this compound with other lipids is a common strategy to tailor the properties of the lipid matrix, influencing drug loading, particle size, and release kinetics. Compritol 888 ATO, another widely used lipid excipient, is frequently combined with this compound ATO 5 in various formulations. Studies have shown that formulations based on an appropriate mixture of this compound and Compritol can produce prolonged-release pellets for both highly water-soluble and less water-soluble drugs nih.gov. The combination of this compound with Compritol can enhance the lipid matrix structure, leading to imperfections that allow for controlled drug release researchgate.net. However, comparative studies have also indicated that Compritol 888 ATO-based preparations might exhibit higher percentage yield, encapsulation efficiency, and superior stability compared to this compound ATO 5-based formulations when preparing solid lipid microparticles (SLMs) ijnrd.org.

The inclusion of liquid lipids, such as oleic acid or Miglyol, alongside this compound in nanostructured lipid carriers (NLCs) is critical for enhancing drug solubility and modulating the lipid matrix. This compound ATO 5 and oleic acid were identified as having the highest solubilization capacity for quercetin (B1663063) among selected solid and liquid lipids, contributing to better formulation characteristics jpionline.org. While combining solid and liquid lipids (e.g., this compound ATO 5 and oleic acid) can reduce system viscosity and surface tension, potentially increasing the particle size of NLCs, increasing the concentration of both solid and liquid lipids can also improve drug entrapment efficiency in NLCs mdpi.com. A binary mixture of stearic acid and this compound ATO 5 has been shown to yield optimum particle size and size distribution for semi-solid SLNs compared to using these lipids alone jrespharm.com. This compound ATO 5 has also been successfully combined with Capryol 90 (a liquid lipid) and Kolliphor RH40 (a surfactant) for the formulation of NLCs ocl-journal.org.

The following table summarizes some key findings regarding this compound's combinations with other lipids:

Lipid Combination / TypeEffect on Formulation PropertiesAPI ExamplesSource
This compound & CompritolProlonged drug release, enhanced lipid matrix imperfectionsSalbutamol (B1663637) sulphate, Phenylephrine HCl, Ciprofloxacin HCl, Ketoprofen, Theophylline (B1681296) researchgate.netnih.govnih.gov
This compound & Stearic AcidOptimized particle size and distribution for semi-solid SLNsQuercetin jrespharm.comnih.gov
This compound & Oleic AcidHigh solubilization capacity for drug, can affect particle size and PDIRanolazine, Quercetin mdpi.comjpionline.org
This compound & Capryol 90Used in NLCs, forms part of the lipid fractionPeptides ocl-journal.org
This compound & SqualeneHigher encapsulation efficiency in NLCs compared to SLNsLovastatin mdpi.com

Effects of Surfactants and Co-surfactants on this compound-Based Systems

Surfactants and co-surfactants are indispensable components in this compound-based colloidal systems, playing a crucial role in stabilizing emulsions, reducing interfacial tension, controlling particle size, and influencing drug entrapment and release. They create an energy barrier at the oil-water interface, preventing droplet coalescence and ensuring stability mdpi.com.

Commonly used surfactants with this compound include Poloxamer 188, Tween 80, and various Cremophors. For instance, Poloxamer 188 and Tween 80 are vital for preventing particle aggregation and stabilizing this compound ATO 5-based SLNs nih.gov. An increased surfactant concentration can lead to a reduction in particle size, drug loading, and entrapment efficiency, as higher concentrations form a steric barrier that stabilizes particles japsonline.comcore.ac.uk. However, an optimal balance is necessary, as excessive surfactant levels can sometimes lead to a decrease in entrapment efficiency due to drug partitioning into the external aqueous phase core.ac.uk.

The type and concentration of surfactants significantly impact the physicochemical properties of this compound-based systems:

In NLCs formulated with this compound ATO 5, the choice of surfactant (e.g., Poloxamer 407, Poloxamer 188, Cremophor EL, Cremophor RH, Tween 20) has a substantial impact on entrapment efficiencies, particle size, and drug release behavior ekb.eg.

Tween 80, a widely used non-ionic surfactant, is effective in preparing stable oil-in-water emulsions with this compound mdpi.comundip.ac.id. When combined with oleic acid and this compound ATO 5, Tween 80 can contribute to lower polydispersity index (PDI) values, indicating a more uniform particle size distribution, suggesting a synergistic interaction between the liquid lipid and surfactant mdpi.com. However, concentrations above optimal levels may lead to surfactant deposition on the nanoparticle surfaces, potentially increasing PDI values mdpi.com.

Co-surfactants are often added to enhance the stability of NLCs and to further reduce interfacial tension, assisting the primary surfactant researchgate.net. The presence of a co-surfactant can prevent flocculation in SLN dispersions, especially when a surfactant like Poloxamer 188, which has concentration-dependent destabilizing and stabilizing properties, is used mdpi.com.

The following table highlights the effects of various surfactants and co-surfactants on this compound-based systems:

Surfactant / Co-surfactantEffect on Formulation PropertiesAPI ExamplesSource
Poloxamer 188Prevents aggregation, stabilizes drug, impacts EE, can have concentration-dependent effects5-Fluorouracil, Meloxicam, Amiodarone, Sulforaphane nih.govcore.ac.ukmdpi.combrieflands.comnih.gov
Tween 80Prevents aggregation, reduces PDI, widely used for O/W emulsions5-Fluorouracil, Ranolazine, Metronidazole, Hydrochlorothiazide (B1673439) nih.govmdpi.comhueuni.edu.vnmdpi.comundip.ac.idresearchgate.nettandfonline.com
Poloxamer 407Stabilizes SLNs, influences EE, particle size, and releaseCinnacalcet HCl, Repaglinide (B1680517) journaljpri.comekb.eg
Oleic AcidReduces viscosity and surface tension, can increase particle size, influences zeta potentialRanolazine, Quercetin mdpi.comjpionline.orgresearchgate.net
Kolliphor RH40Selected for SLN/NLC formulations, impacts EEPeptides ocl-journal.org
Phospholipon 90GStabilizer, affects EE, particle size, and zeta potentialQuercetin jpionline.org
Sodium Lauryl Sulfate (SLS)Used in SLNsAmiodarone brieflands.com

Research on the Influence of Precirol on Formulation Performance Attributes

Research on Formulation Stability and Physical Integrity

The stability and physical integrity of pharmaceutical formulations are paramount for ensuring consistent drug efficacy and shelf-life. Precirol plays a significant role in these aspects, particularly in lipid-based drug delivery systems.

Formulations incorporating this compound often demonstrate good long-term stability under various storage conditions. For instance, modified-release tablets of bisoprolol (B1195378) fumarate (B1241708) formulated using this compound ATO 5 as a binder showed stability under stress conditions (40 ± 2°C, 75 ± 5% relative humidity) for at least 6 months, with no significant changes in appearance or drug content farmaciajournal.com. Similarly, rhein-loaded SLNs prepared with this compound ATO 5 exhibited good stability for a period of two months nih.gov. Lipid nanoparticles made of this compound ATO 5 have also displayed superior physicochemical properties and good performance in accelerated and long-term stability studies for at least one month in skin applications personalcareinsights.com.

The following table summarizes stability observations for this compound-containing formulations:

Formulation TypeDuration of StabilityConditionsKey ObservationsReference
Bisoprolol Fumarate Tablets≥ 6 months40 ± 2°C, 75 ± 5% RHNo significant changes in appearance or drug content farmaciajournal.com
Rhein-loaded SLNs2 monthsNot specifiedGood stability nih.gov
Lipid Nanoparticles for Skin Applications≥ 1 monthAccelerated and long-term studiesSuperior physicochemical properties, good performance personalcareinsights.com
SLNs (general)4 weeks (without optimization)Not specifiedMay not maintain original size due to physical modifications nih.govrjptonline.org

In dispersed systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), this compound's influence on particle aggregation and sedimentation is closely linked to its role in maintaining particle size, polydispersity index (PDI), and zeta potential (ZP) dovepress.comresearchgate.netnih.gov. These parameters are critical indicators of colloidal stability.

A high absolute zeta potential value (typically greater than 30 mV) is indicative of good physical stability, as the electrostatic repulsion between highly charged nanoparticles prevents aggregation and coalescence dovepress.com. Studies have shown that anti-alopecia drug-loaded NLCs with this compound, exhibiting zeta potentials around -30 mV, demonstrated good physical stability over 28 days, making particle aggregation and coalescence unlikely dovepress.com.

However, an increase in this compound concentration can sometimes lead to larger particle sizes and potentially increase the tendency for aggregation, as observed in some SLN formulations where increased lipid concentration was associated with larger nanoparticles researchgate.net. Similarly, excessive sonication during the preparation of lipid nanoparticles can also lead to particle aggregation or coalescence nih.govtandfonline.com.

Conversely, optimized lipid concentrations within NLCs can maintain the viscosity of the solid matrix, promoting better droplet dispersion during formation and preventing coalescence, thereby resulting in smaller and more stable particles tandfonline.com. The selection of suitable emulsifiers is also crucial for ensuring the long-term physical stability of this compound-based SLNs and preventing aggregation nih.gov. For example, while some this compound ATO SLNs showed lower physical stability and aggregation after 4 weeks, those stabilized with specific surfactants like Poloxamer 188 (P188) showed good physical stability after storage for 180 days nih.gov.

Influence on Protein Stability in Lipid Matrices

This compound ATO 5 serves as a lipid matrix in formulations designed to encapsulate and stabilize protein drugs. Research has explored how different formulation methods impact the stability of proteins embedded within these lipid matrices, assessing changes in secondary structure, aggregation, and biological activity otago.ac.nznih.govresearchgate.net.

Studies employing model proteins such as catalase (CT), horseradish peroxidase (HRP), and α-chymotrypsin (CTP) have compared the "melting and mixing" method with "wet granulation" for incorporating proteins into this compound ATO 5 matrices nih.govresearchgate.net. The "melting and mixing" method has demonstrated superior outcomes, leading to better stability of the formulated proteins compared to wet granulation nih.gov. In contrast, the "wet granulation" method was found to induce more significant alterations in protein secondary structure and promote protein aggregation, particularly observed with catalase nih.gov.

Furthermore, investigations into thermal stress revealed that protein solids exhibited minimal changes in secondary structure and enzyme activity when exposed to heat. However, proteins in solution experienced more pronounced secondary structure changes and a statistically significant loss of enzyme activity under similar thermal conditions otago.ac.nz. The degree of enzyme activity loss in solution was protein-dependent, establishing a rank order of thermal stability (Lysozyme = HRP > CTP > CT) that correlated with their inherent conformational stability otago.ac.nz.

Attenuated Total Reflectance Fourier Transform Infrared (ATR FT-IR) spectroscopy has been a crucial tool for analyzing protein secondary structure within lipid matrices. This technique requires careful minimization of lipid interference with the protein's amide-I band to yield accurate results otago.ac.nznih.govresearchgate.net. Changes observed in ATR spectra and the formation of aggregates can serve as indicators of a decline in the biological activity of proteins released from solid lipid matrices researchgate.net. Additionally, the inherent conformational stability of proteins has been shown to align with their stability changes when incorporated into solid lipid matrices and upon exposure to simulated gastric fluids otago.ac.nz.

Table 1: Influence of Formulation Methods on Protein Stability in this compound ATO 5 Matrices

Formulation MethodEffect on Protein Secondary StructureEffect on Protein AggregationEffect on Biological ActivityOverall Stability
Melting and MixingFewer changes observed nih.govLess aggregation nih.govBetter retention nih.govBetter nih.gov
Wet GranulationMore significant changes nih.govInduces aggregation (e.g., catalase) nih.govSignificant reduction (e.g., catalase) nih.govLower nih.gov

Enhancement of Drug Solubilization and Bioavailability Mechanisms (from a formulation perspective)

This compound ATO 5 is a key excipient in enhancing the solubilization and bioavailability of poorly water-soluble drugs, particularly in lipid-based formulations rjptonline.org. Its mechanisms of action from a formulation perspective are multifaceted.

Enhancement of Drug Solubilization

This compound ATO 5 demonstrates a notable ability to solubilize various drugs. For instance, it has been identified as an optimal lipid for dissolving drugs such as Silybin (B1146174) and Ranolazine (B828) daneshyari.commdpi.com. In the context of nanostructured lipid carriers (NLCs), this compound can significantly improve the entrapment efficiency (EE) of active pharmaceutical ingredients mdpi.com. The incorporation of both liquid and solid lipids, such as this compound ATO 5 and oleic acid, can disrupt the crystalline arrangement within the lipid matrix, thereby enhancing EE and improving drug entrapment mdpi.com. An increase in the concentration of both solid and liquid lipid components in NLCs can further boost the drug's %EE, as a higher lipid content allows for the accommodation of more drug molecules mdpi.com.

To further modulate drug release and enhance solubilization within the matrix system, hydrophilic excipients like mannitol (B672) or hydroxypropyl methylcellulose (B11928114) (HPMC) can be incorporated into this compound matrices researchgate.net.

Table 2: Solubility of Ranolazine in Various Lipids with this compound ATO 5 as a Leading Option

Lipid TypeSolubility of Ranolazine
This compound ATO 5Best option mdpi.com
Compritol 888High mdpi.com
Stearic AcidModerate mdpi.com
GeleolModerate mdpi.com
Cetyl PalmitateModerate mdpi.com
Dynasan 118Moderate mdpi.com

Bioavailability Mechanisms

Lipid-based formulations, particularly those utilizing this compound ATO 5, are effective strategies for overcoming the challenges of slow and incomplete dissolution of poorly water-soluble drugs. These formulations facilitate the formation of solubilized phases, which are crucial for drug absorption rjptonline.org. Improving drug solubility is a fundamental mechanism for enhancing bioavailability, especially for drugs classified under BCS (Biopharmaceutics Classification System) Class II and IV nih.govnih.gov.

Nanostructured lipid carriers (NLCs), frequently formulated with this compound, are adept at circumventing various factors that contribute to poor bioavailability, including low drug solubility nih.gov. Formulations incorporating this compound ATO 5 in NLCs have demonstrated significant enhancements in drug bioavailability. For example, a specific drug formulated with this compound ATO 5 NLCs showed a 4.63-fold increase in plasma bioavailability and a 2.8-fold increase in brain bioavailability compared to plain aqueous dispersions rjptonline.org.

This compound can contribute to controlled drug release by forming a lipid matrix structure with inherent imperfections researchgate.net. This property allows for an extended release profile, increasing the time taken for the payload to be released and potentially improving drug uptake while reducing its permeation through the skin when entrapped within the lipid researchgate.net. Furthermore, when surfactants are incorporated alongside lipids like this compound in self-emulsifying systems, they can augment drug dissolution, increase intestinal epithelial permeability, enhance tight junction permeability, and inhibit P-glycoprotein drug efflux, all of which collectively contribute to improved bioavailability scielo.br. Solid dispersions, which may involve lipids, can also prevent drug agglomeration and facilitate drug release in a supersaturated state, leading to rapid absorption and enhanced bioavailability nih.gov.

Advanced Analytical and Characterization Methodologies in Precirol Research

Microscopic and Imaging Techniques for Morphological Assessment

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology

Transmission Electron Microscopy (TEM) is a powerful tool for directly visualizing the morphology, shape, and internal structure of Precirol-based nanoparticles. Studies consistently report that this compound-containing solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) typically exhibit spherical or ellipsoidal shapes. innovareacademics.innih.govscielo.brijcce.ac.irdovepress.com TEM images often show these nanoparticles to be uniformly distributed. innovareacademics.in The nanometric size and narrow size distribution observed via TEM are generally in agreement with results obtained from Dynamic Light Scattering (DLS) measurements. nih.govscielo.brijcce.ac.irdovepress.com For instance, TEM analysis of adapalene-loaded NLCs prepared with this compound ATO 5 revealed spherical and evenly distributed forms. innovareacademics.in Similarly, 5-fluorouracil (B62378) (5-FU)-loaded SLNs prepared with this compound ATO 5 were observed to be spherical. nih.gov In some cases, this compound ATO5-based SLNs and NLCs, particularly when combined with specific surfactants like Kolliphor® RH40, have been described as ellipsoidal platelets, with darker regions indicating edge-on nanoparticles with increased thickness. ocl-journal.org Furthermore, TEM images of alpha-tocopherol-loaded NLCs using this compound have shown elliptical or ovoidal shapes with no signs of aggregation. ijcce.ac.ir

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is utilized to examine the surface topography and external features of this compound-containing formulations. This technique involves scanning a sample's surface with a focused electron beam, and the interactions between the electrons and the sample generate various signals that provide information about the surface. cuni.czatriainnovation.com Secondary electrons (SE) are commonly detected to produce high-resolution images that highlight surface morphology, topography, and fine surface details. cuni.czepfl.chnanoscience.com Backscattered electrons (BSE) can also be used to infer elemental composition and contrast. epfl.chnanoscience.comalpha-dent.net While specific detailed findings for this compound-based formulations via SEM are less frequently highlighted in the provided literature compared to TEM, SEM is a standard method for evaluating the external characteristics of lipid nanoparticles, complementing the internal structural insights provided by TEM. americanpharmaceuticalreview.com

Cryo-TEM for Nanocarrier Structure

Cryo-Transmission Electron Microscopy (Cryo-TEM) is an advanced technique that allows for the direct visualization of nanocarrier structures in their native, hydrated state, without the need for staining or fixation. This preservation of the sample's morphology is crucial for accurately assessing the internal structure and lamellarity of lipid-based systems. ocl-journal.orgamericanpharmaceuticalreview.comresearchgate.netmdpi.comthermofisher.com Cryo-TEM provides detailed insights into nanoparticle morphology, size distribution, and surface characteristics. thermofisher.com For this compound ATO5-based solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), Cryo-TEM observations have revealed structures such as ellipsoidal platelets, with darker rods corresponding to nanoparticles viewed edge-on, indicating increased thickness. ocl-journal.orgresearchgate.net This technique is also capable of revealing distinct crystallographic ultrastructures, including bilamellar formations, "blebs," and multilamellar particles, which directly influence the function and stability of the lipid nanoparticles. thermofisher.com

Particle Size and Surface Charge Analysis

The particle size and surface charge are critical parameters that dictate the stability, drug release characteristics, and in-vivo behavior of this compound-based formulations.

Dynamic Light Scattering (DLS) for Particle Size Distribution and Polydispersity Index

Dynamic Light Scattering (DLS) is a widely employed technique for determining the mean particle size (Z-average) and polydispersity index (PDI) of this compound-containing formulations. innovareacademics.innih.govscielo.brroyalsocietypublishing.orgresearchgate.netmdpi.comsemanticscholar.orgnih.govekb.egjpionline.org Particle size is a significant factor influencing drug release, entrapment efficiency, and pharmacokinetic behavior. nih.gov

Table 1: Reported Particle Sizes and Polydispersity Indices (PDI) of this compound-Based Formulations

Formulation TypeParticle Size Range (nm)Polydispersity Index (PDI) RangeSource
Adapalene (B1666599) NLCs150-3180.12-0.36 innovareacademics.inresearchgate.net
5-FU-loaded SLNs76.82 ± 1.48 to 327 ± 4.46Not specified, but generally low nih.gov
Optimized SLNs~2300.232 royalsocietypublishing.orgresearchgate.net
Curcumin-loaded NLCs59.49 ± 0.71 to 387.87 ± 1.760.15 to 0.48 ekb.eg
Pranoprofen-loaded NLCs~248.40Not specified, but narrow distribution ub.edu
Meloxicam SLNs325 to 1080 (LD 90%)Not specified core.ac.uk

PDI values are indicative of the homogeneity of the particle size distribution, with values typically below 0.5 or 0.3 suggesting a good, monodisperse population. innovareacademics.inresearchgate.netmdpi.comnih.govekb.egjpionline.org For instance, adapalene NLCs prepared with this compound ATO 5 showed PDI values ranging from 0.12 to 0.36, indicating a good particle size distribution. innovareacademics.inresearchgate.net Optimized SLNs have been reported with a PDI of 0.232. researchgate.net Factors such as lipid concentration, surfactant type and concentration, and the preparation method significantly influence the resulting particle size and PDI. nih.govscielo.brijcce.ac.irnih.govekb.egcore.ac.uk

Zeta Potential Measurements for Colloidal Stability

Zeta potential (ZP) measurements are essential for evaluating the colloidal stability of this compound-based nanoparticles by quantifying their surface charge. gattefosse.cominnovareacademics.innih.govscielo.brroyalsocietypublishing.orgresearchgate.netmdpi.comnih.govekb.egjpionline.org A high zeta potential, typically greater than |±30 mV|, indicates sufficient electrostatic repulsion between particles, which prevents aggregation and contributes to long-term colloidal stability. scielo.brroyalsocietypublishing.orgmdpi.comnih.govekb.eg

Table 2: Reported Zeta Potential Values of this compound-Based Formulations

Formulation TypeZeta Potential Range (mV)Stability IndicationSource
Adapalene NLCs-26 to -60Good stability innovareacademics.inresearchgate.net
5-FU-loaded SLNs-11.3 ± 2.11 to -28.4 ± 2.40Good stability nih.gov
Optimized SLNs-22.9Good stability researchgate.net
This compound-based SLNAbove -35Physically more stable scielo.br
Curcumin-loaded NLCs-11.73 ± 0.67 to -34.07 ± 2.02Good stability ekb.eg
Meloxicam SLNs-17.6 to -38.6Good stability core.ac.uk
Pranoprofen-loaded NLCsNegative surface chargeGood stability ub.edu

The zeta potential values for this compound-based formulations are predominantly negative, contributing to their colloidal stability. For instance, adapalene NLCs showed zeta potentials ranging from -26 to -60 mV, indicating good stability. innovareacademics.inresearchgate.net An increase in surfactant concentration can lead to a more negative zeta potential, further enhancing stability. mdpi.com

Rheological Properties of this compound-Containing Formulations

The rheological properties of this compound-containing formulations are crucial for understanding their flow behavior, viscosity, and suitability for processing and administration. Studies on mixtures of this compound and other lipids, such as Compritol, have shown that their distinct melting properties can be advantageous for preparing prolonged-release pellets, especially when product temperature is carefully controlled during pelletization. researchgate.netresearchgate.net

Novel Applications and Emerging Research Paradigms for Precirol

Precirol in Targeted Drug Delivery Systems Research

This compound is a key component in the research and development of lipid-based nanocarriers, specifically Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are engineered to enhance the delivery of therapeutic agents to specific sites, improve bioavailability, and provide controlled-release profiles.

As a solid lipid matrix, this compound's diverse fatty acid composition and less-ordered crystalline structure provide ample space to encapsulate both hydrophilic and lipophilic drug molecules. nih.gov In NLCs, this compound is blended with a liquid lipid, which creates further imperfections in the crystal lattice. This modification has been shown to improve drug loading capacity and reduce the potential for drug expulsion during storage compared to SLNs, which are composed solely of solid lipids. gattefosse.com

Research on this compound-based nanoparticles has demonstrated their potential across various applications. For instance, 5-fluorouracil-loaded NLCs using this compound as the solid lipid showed a biphasic release pattern with an initial burst followed by sustained release over 48 hours. nih.gov These nanoparticles significantly enhanced drug permeation and retention in skin layers compared to a standard gel formulation. farmaciajournal.com Similarly, NLCs formulated with this compound for the oral delivery of hydrochlorothiazide (B1673439) exhibited high entrapment efficiency (around 90%) and a prolonged-release profile lasting over several hours. pharmaexcipients.com The particle size and surface charge (zeta potential) of these nanoparticles are critical parameters that are optimized to ensure stability and effective delivery. Generally, particle sizes below 200 nm with a zeta potential of around -20 mV to -30 mV are sought to ensure good physical stability. nih.govfarmaciajournal.com

Research Findings for this compound in Nanoparticle Drug Delivery Systems

DrugDelivery SystemKey FindingsParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
5-Fluorouracil (B62378)NLC GelImproved skin permeation and retention; sustained release.208.32 ± 8.21-21.82 ± 0.40Not Specified farmaciajournal.com
5-FluorouracilSLNsBiphasic release over 48 hours; enhanced cytotoxicity against melanoma cells.76.82 ± 1.48 to 327 ± 4.46-11.3 ± 2.11 to -28.4 ± 2.4063.46 ± 1.13 to 76.08 ± 2.42 nih.gov
HydrochlorothiazideNLCsProlonged release over 6 hours; higher stability than SLNs.~160-180~ -25~90 pharmaexcipients.com

This compound in Specialized Dosage Forms Research (e.g., Orally Disintegrating Tablets)

The application of this compound is being investigated in specialized dosage forms such as Orally Disintegrating Tablets (ODTs), where its functional properties extend beyond its traditional roles. In ODTs, which are designed to disintegrate rapidly in the mouth without water, this compound has been explored as an innovative binder using a melt granulation technique. farmaciajournal.comfarmaciajournal.com

Its lipophilic nature presents a unique advantage for taste masking, a critical attribute for ODTs. farmaciajournal.comgattefosse.com By coating the active pharmaceutical ingredient, this compound can prevent the drug from dissolving in the saliva and interacting with taste buds. gattefosse.com However, this same lipophilicity poses a challenge, as it can retard the disintegration and dissolution of the tablet, which is contrary to the primary requirement of an ODT. farmaciajournal.comfarmaciajournal.com

Research has focused on optimizing the concentration of this compound to balance the need for effective binding and taste masking with the requirement for rapid disintegration. Studies have shown that the proportion of this compound significantly influences tablet hardness, disintegration time, and drug release. farmaciajournal.comresearchgate.net When used in concentrations up to 5% in combination with a superdisintegrant like sodium starch glycolate, this compound can produce ODTs with good hardness and friability, while still achieving rapid disintegration and drug release. farmaciajournal.comfarmaciajournal.com Higher concentrations tend to slow the release, transitioning the formulation towards a sustained-release profile. farmaciajournal.comresearchgate.net

Impact of this compound ATO 5 as a Binder in Orally Disintegrating Tablets

ParameterEffect of Increasing this compound ConcentrationOptimal Concentration Range for ODTsReference
Tablet HardnessIncreasesUp to 5% (with superdisintegrant) farmaciajournal.com
Disintegration TimeIncreases farmaciajournal.comresearchgate.net
Drug Release RateDecreases farmaciajournal.comfarmaciajournal.com

Exploration of this compound in Non-Traditional Therapeutic Areas

The functional properties of this compound are being leveraged in non-traditional fields, including cosmeceuticals and veterinary medicine.

In the realm of cosmeceuticals , which bridge cosmetics and pharmaceuticals, this compound's lipid nature makes it a suitable excipient for topical and dermal delivery systems. It has been studied as a component in emulgels to enhance the percutaneous absorption of active ingredients. For example, in a study with flutamide, an anti-androgenic agent used for conditions like androgenic alopecia, this compound ATO 5 was used as a lipid-based enhancer. sid.ir The results showed a direct relationship between the concentration of this compound and the amount of drug that penetrated the skin. Its chemical similarity to ceramides, which are essential lipids in the epidermis, may facilitate its integration into the skin's lipid matrix, thereby enhancing the permeation of the active compound. sid.ir

In veterinary medicine , this compound's functionalities are equally applicable. It is used in the formulation of oral dosage forms for animals, where its taste-masking properties are particularly valuable for improving palatability and compliance. gattefosse.com Furthermore, its role in creating controlled-release lipid matrices can be adapted for veterinary drugs. A notable area of research is in aquaculture, where this compound has been used to formulate SLNs for the delivery of antioxidant compounds, such as grape seed extract, to fish cell lines. nih.gov This application aims to improve the viability and antioxidant status of the fish cells, showcasing a novel approach to nutrient delivery in aquaculture. nih.gov

Modifications and Derivatizations of this compound for Enhanced Functionality

While direct chemical derivatization of this compound is not common, its functionality is frequently enhanced through formulation-based modifications. These strategies involve combining this compound with other excipients to create more complex lipid matrices with tailored properties.

The most prominent example of this is the development of Nanostructured Lipid Carriers (NLCs) . By incorporating a liquid lipid (such as oleic acid or medium-chain triglycerides) into the solid this compound matrix, the resulting NLCs exhibit a less-ordered, imperfect crystalline structure. This modification leads to a higher drug-loading capacity and improved stability by minimizing drug expulsion during storage, overcoming a key limitation of SLNs. gattefosse.com

Another approach involves blending this compound with other solid lipids. For instance, combining this compound® ATO 5 with Compritol® 888 ATO, another glyceride with a different fatty acid composition, can create a lipid matrix with more imperfections. researchgate.net This blending can be used to finely tune the drug release profile from the matrix. The combination of lipids with different melting points and crystalline structures allows for greater control over the formulation's performance. Research has also explored combining this compound with hydrophilic polymers, like poloxamers or hydroxypropyl methylcellulose (B11928114), within a matrix to modify the drug release kinetics from pure diffusion-controlled to first-order release. researchgate.net These formulation strategies represent a key method for modifying and enhancing the functional performance of this compound-based drug delivery systems.

Intellectual Property and Regulatory Science in Precirol Based Formulations

Patent Landscape Analysis of Precirol Applications in Drug Delivery

An analysis of the patent landscape reveals a steady interest in leveraging this compound® (glyceryl palmitostearate) for various drug delivery applications, reflecting its versatility as a pharmaceutical excipient. The patents and patent applications are spread across different jurisdictions, with a notable concentration in Europe and the United States. Key players in this domain include pharmaceutical companies and research institutions focused on developing innovative drug delivery systems.

A significant area of patent activity revolves around the use of this compound®, particularly this compound® ATO 5, in the development of sustained-release oral solid dosage forms . For instance, European patent application EP2942054A1, assigned to GL Pharma GmbH and Alfred E Tiefenbacher GmbH and Co KG, describes a slow-release pharmaceutical formulation where this compound® ATO 5 is used as a matrix-forming agent. google.com This highlights a trend in utilizing this compound® to modulate drug release profiles, offering therapeutic advantages such as reduced dosing frequency and improved patient compliance.

Another key application area is in the formulation of lipid-based nanoparticles , including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These advanced delivery systems can enhance the solubility and bioavailability of poorly water-soluble drugs. While specific patents focusing solely on this compound® in nanoparticles are less common, its chemical nature as a glyceride makes it a suitable component in such formulations.

Furthermore, patents exist for the use of glyceryl palmitostearate in topical and dermal delivery systems . US patent US8647661B2 describes surface-modified multilayered nanostructures for dermal delivery, listing glyceryl palmitostearate (this compound) as a potential lipid component. google.com This suggests an ongoing exploration of this compound's utility beyond oral formulations.

The patent landscape also includes inventions related to intraocular drug delivery . For example, US patent application US20070184089A1 discloses compositions for intraocular use that may contain glyceryl palmitostearate. googleapis.com

The primary assignee of a patent for a pharmaceutical composition containing glyceryl palmitostearate is Vifor Fresenius Medical Care Renal Pharma Ltd. google.com The data indicates a consistent, albeit not explosive, filing of patents related to this compound® and its applications over the past decade. The geographical distribution is predominantly in regions with strong pharmaceutical industries, namely Europe and North America.

Patent/Application NumberTitleAssignee(s)JurisdictionKey Application of this compound®
EP2942054A1Slow-release pharmaceutical formulationGL Pharma GmbH; Alfred E Tiefenbacher GmbH and Co KGEuropeMatrix-forming agent for sustained-release tablets
US10695367B2Pharmaceutical compositionsVifor Fresenius Medical Care Renal Pharma Ltd.United StatesGlidant in pharmaceutical compositions
US8647661B2Surface modified multilayered nanostructures for dermal deliveryNot specifiedUnited StatesLipid component in nanostructures for dermal delivery
US20070184089A1Compositions for intraocular useNot specifiedUnited StatesComponent in intraocular implants
WO2017196712A1Improved drug formulationsNot specifiedInternationalNon-polymeric lubricant

Regulatory Considerations for Novel this compound-Containing Excipient Systems

The regulatory pathway for pharmaceutical formulations containing this compound® is contingent on whether the excipient system is considered "novel." While this compound® itself is an established excipient with a history of use in pharmaceutical products, its use in a new or significantly modified delivery system may trigger additional regulatory scrutiny.

For a this compound-based formulation to be considered non-novel, its composition and application would typically align with existing, approved drug products. However, if the formulation involves a new combination of excipients with this compound®, a new manufacturing process that significantly alters the excipient's properties, or a new route of administration, it may be classified as a novel excipient system. In such cases, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive data to establish the safety and functionality of the new system. pharmaexcipients.comresearchgate.netsigmaaldrich.comadvancingrna.comnih.gov

Data Requirements for Regulatory Approval:

The data package for a novel this compound-containing excipient system would need to be as thorough as that for a new active pharmaceutical ingredient (API). pharmaexcipients.comsigmaaldrich.com This includes:

Chemistry, Manufacturing, and Controls (CMC): Detailed information on the composition, manufacturing process, and quality control of the excipient system is required. This includes characterization of the lipid components and demonstration of batch-to-batch consistency. researchgate.net For lipid-based systems, aspects like impurity profiles, including potential genotoxic impurities, are of central importance. pharmaexcipients.com

Safety and Toxicology: A comprehensive safety evaluation is necessary to demonstrate the biocompatibility and lack of toxicity of the novel excipient system. pharmaexcipients.comsigmaaldrich.com This may involve a battery of in vitro and in vivo toxicology studies.

Functionality and Performance: Data must be provided to justify the inclusion of the novel excipient system and to demonstrate its intended function within the drug product, such as controlling drug release or enhancing bioavailability.

Navigating the Regulatory Landscape:

The regulatory landscape for novel excipients is complex and continually evolving. researchgate.net There is currently limited specific global regulatory guidance for novel lipid excipients, which can create uncertainty for developers. researchgate.netnih.gov

In the United States, this compound® is listed as Generally Recognized as Safe (GRAS). premierconsulting.com However, GRAS status for food ingredients does not automatically translate to approval for use in pharmaceuticals without further safety data relevant to the specific drug formulation and route of administration. premierconsulting.com The FDA's Inactive Ingredient Database (IID) is a crucial resource for determining the precedent of use for an excipient in approved drug products. premierconsulting.com If a proposed use of this compound® falls outside the established limits in the IID, it may be considered novel and require a more extensive data package. premierconsulting.com

Companies can voluntarily submit a GRAS notification to the FDA, which involves providing a comprehensive dossier of safety data for review. grasexperts.comfda.govdairyprocessing.comeasconsultinggroup.com

The EMA also has stringent requirements for excipients, with a focus on ensuring their quality and safety in medicinal products.

Challenges and Strategies:

A key challenge in the regulatory approval of novel this compound-containing systems is the significant investment in time and resources required to generate the necessary data. pharmaexcipients.comsigmaaldrich.com The lack of harmonized global standards for novel excipients further complicates the process. researchgate.net

To navigate these challenges, early and frequent communication with regulatory agencies is crucial. Seeking scientific advice from bodies like the EMA can provide valuable guidance on the specific data requirements for a particular formulation. A well-defined regulatory strategy, developed in the early stages of product development, is essential for a successful and timely approval.

Regulatory BodyKey Considerations for Novel this compound-Containing Excipient SystemsRelevant Guidance/Programs
U.S. Food and Drug Administration (FDA) - Precedent of use in the Inactive Ingredient Database (IID).- Potential classification as a "novel excipient" if use differs significantly from established norms.- Comprehensive safety and toxicology data required.- Detailed Chemistry, Manufacturing, and Controls (CMC) information.- Generally Recognized as Safe (GRAS) Notification Program.- Guidance for Industry on nonclinical studies for the safety evaluation of pharmaceutical excipients.
European Medicines Agency (EMA) - Stringent requirements for the quality, safety, and efficacy of all excipients.- Emphasis on the control of impurities.- Need for a detailed justification for the inclusion of a novel excipient system.- Guideline on excipients in the dossier for application for marketing authorisation of a medicinal product.- Scientific Advice and protocol assistance.

Future Research Directions and Translational Perspectives for Precirol

Computational Modeling and Simulation of Precirol Behavior in Formulations

The integration of computational tools, specifically molecular dynamics (MD) simulations, offers an unprecedented opportunity to understand and predict the behavior of this compound at a molecular level within a formulation. nih.govfrontiersin.org While direct MD simulation studies exclusively focused on this compound are emerging, the principles established from simulations of similar glyceride-based lipid formulations provide a strong foundation for future research. nih.gov

MD simulations can elucidate the micro-structuring of this compound-based formulations as they interact with aqueous environments, such as during dispersion in the gastrointestinal tract. nih.gov These models can predict how the formulation's microstructure evolves, transitioning from a continuous phase to reverse micelles and then to lamellar structures with increasing water content. nih.gov Furthermore, simulations can reveal the preferential localization of drug molecules at the water-lipid interface, governed by hydrogen bonding and hydrophobic interactions. nih.gov This in-silico approach has considerable potential to accelerate the formulation development process by predicting drug-excipient interactions and the dynamic behavior of this compound-based systems. nih.gov

Future research will likely focus on developing specific force fields for this compound to enhance the accuracy of these simulations. This will enable formulators to virtually screen different drug candidates and formulation compositions, optimizing drug loading and release profiles before extensive experimental work is undertaken.

Continuous Manufacturing Processes for this compound-Based Systems

The pharmaceutical industry is increasingly shifting from batch to continuous manufacturing to enhance efficiency, reduce costs, and improve product quality. fda.govpharmaexcipients.com this compound has demonstrated significant utility in various continuous processes, particularly in hot-melt extrusion (HME) and twin-screw granulation. pharmaexcipients.compharmafocusasia.comnih.gov

In continuous melt granulation, this compound ATO 5 is utilized as a low-melting insoluble lipid matrix former to produce sustained-release granules. pharmaexcipients.com Studies have shown that both the concentration of this compound and the granulation temperature significantly influence the physical properties of the resulting granules and tablets, such as flowability and hardness. pharmaexcipients.com Its excellent lubricant properties can also eliminate the need for additional lubricants in the formulation. pharmaexcipients.com Furthermore, this compound is effective in taste-masking applications within continuous granulation processes. youtube.com

The table below summarizes key process parameters and their effects in continuous manufacturing with this compound.

Process ParameterEffect on FormulationResearch Finding
This compound Concentration Influences granule flowability and tablet hardness.Increased concentration can affect the release profile of the active ingredient. pharmaexcipients.com
Granulation Temperature Affects granule size and hardness.Higher temperatures can lead to harder granules. pharmaexcipients.com
Screw Speed (in HME) Impacts the degree of mixing and energy input.Optimization is crucial for achieving desired granule characteristics. gattefossechina.cn
Feed Rate (in HME) Determines the throughput of the process.Must be balanced with screw speed to ensure continuous and uniform production. gattefossechina.cn

Future research in this area will likely focus on expanding the application of this compound in other continuous manufacturing techniques and developing a deeper understanding of the interplay between material attributes and process parameters to enable real-time process control and optimization. fda.govnews-medical.net

Integration of this compound in Personalized Medicine Approaches

Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient. nih.gov Lipid-based drug delivery systems (LBDDS), for which this compound is a key component, are instrumental in this approach. cas.orgnih.gov The versatility of this compound in forming various nanocarriers, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), allows for the development of drug delivery systems that can be adapted to individual patient needs. acs.orgnih.gov

The ability to modify the release kinetics and improve the bioavailability of poorly water-soluble drugs makes this compound-based formulations highly suitable for personalized therapies. cas.org For instance, by adjusting the concentration of this compound and other formulation components, the drug release profile can be modulated to match a patient's specific metabolic rate or disease state. nih.gov NLCs, which incorporate both solid lipids like this compound and liquid lipids, offer enhanced stability and drug loading capacity, making them efficient carriers for gene therapy and other personalized treatments. acs.org

The biocompatibility and biodegradability of this compound further support its use in personalized medicine, minimizing the potential for adverse effects. nih.gov Future research will likely focus on the surface modification of this compound-based nanoparticles with specific ligands for targeted drug delivery to particular cells or tissues, a cornerstone of precision medicine. cas.orgacs.org This will enable the development of highly specific therapies that maximize efficacy while minimizing systemic toxicity.

Q & A

Q. What advanced techniques optimize this compound’s lipid-drug compatibility in hybrid formulations?

  • Methodological Answer : Combine FTIR spectroscopy (to detect molecular interactions) with solubility parameter calculations (Hansen parameters) to predict miscibility. For example, FTIR peaks at 1700 cm⁻¹ indicate ester-group interactions between this compound and APIs .

Q. How do researchers address batch-to-batch variability in this compound-based NLC production?

  • Methodological Answer : Implement Quality by Design (QbD) principles:
  • Define Critical Quality Attributes (CQAs): Particle size, polydispersity index (PDI).
  • Use Design of Experiments (DoE) to optimize process parameters (e.g., sonication time, lipid temperature).
  • Validate with 3+ independent batches .

Tables for Key Findings

Parameter This compound ATO5 Characteristics Reference
Melting Point (DSC)55–60°C (onset)
Optimal Lipid RatioGMS:this compound ATO5 (1:1) for high drug solubility
Particle Size (DLS)90% < 200 nm (homogeneous distribution)
Zeta Potential-25 mV to -30 mV (stable dispersion)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.